Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone
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Overview
Description
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a chemical compound with the molecular formula C14H23F3N2O3. It is used primarily in research settings and is known for its unique structural properties, which include an azepane ring and a piperidine ring connected by a methanone group. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone typically involves the reaction of azepane with piperidin-3-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate: Similar in structure but contains a trifluoroacetate group.
3-(azepan-1-yl)propanoic acid: Contains an azepane ring but differs in the functional groups attached.
Uniqueness
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is unique due to its specific combination of an azepane ring and a piperidine ring connected by a methanone group, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Biological Activity
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a complex organic compound notable for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H20FN3O, with a molecular weight of approximately 303.35 g/mol. The structure features an azepane ring and a piperidine moiety linked through a carbonyl group to a 3-fluorophenyl substituent, which contributes to its unique biological properties.
Research indicates that the biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antagonistic effects on certain neurotransmitter receptors.
- Inhibition of specific enzymes , potentially leading to therapeutic applications in neuropharmacology and anti-inflammatory treatments.
The specific mechanisms are still under investigation, but ongoing research aims to elucidate these interactions further.
Pharmacological Applications
This compound has shown promise in several areas:
- Neuropharmacology : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Anti-inflammatory properties : May inhibit inflammatory pathways, suggesting use in conditions like arthritis or other inflammatory diseases.
Comparative Biological Activity
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Azepan-1-yl(pyridin-3-yl)methanone | Azepane ring with pyridine substituent | Antimicrobial properties |
4-(Azepan-1-yl)piperidin-1-ylmethanone | Piperidine ring with azepane moiety | Potential neuropharmacological effects |
Azepan-1-(2-chloropyridin-3-yl)methanone | Chlorinated pyridine substituent | Antitubercular activity |
This comparison highlights the unique combination of an azepane structure with a fluorinated phenolic moiety in this compound, which may confer distinct pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of Azepan derivatives. For instance:
- Neuropharmacological Studies : A study examined the effects of related piperidine derivatives on neurotransmitter systems, revealing potential therapeutic benefits for anxiety and depression .
- Enzyme Inhibition Studies : Research indicated that certain analogs demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease .
These findings underscore the need for further exploration into the pharmacodynamics and pharmacokinetics of Azepan derivatives.
Properties
Molecular Formula |
C19H25FN2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(3-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25FN2O2/c20-17-9-5-7-15(13-17)18(23)22-12-6-8-16(14-22)19(24)21-10-3-1-2-4-11-21/h5,7,9,13,16H,1-4,6,8,10-12,14H2 |
InChI Key |
RLTKZVSTZOIMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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